BACE1 Inhibitory Potency: 7.0-Fold Improvement Over Parental Hit B51 Within the Methylisoxazole/Isothiazole Amide Series
In the foundational SAR study of the methylisoxazole/isothiazole amide chemical series to which the target compound belongs, the most potent analog (compound 5t) achieved a BACE1 IC₅₀ of 5.33 μM, representing a 7.0-fold improvement in potency over the parental virtual screening hit B51 (IC₅₀ = 37.4 μM) [1]. Molecular docking studies confirmed that replacing the methoxyphenylpyrimidone fragment of B51 with a methylisoxazole/isothiazole moiety improved complementarity with the BACE1 S1′ and S2′ subpockets [1]. The target compound, bearing the 3,5-dimethylisoxazol-4-yl acetamide core with a 3-methylisothiazol-5-yl terminal group, occupies an intermediate position within this SAR continuum; its specific substitution pattern on the isothiazole ring (3-methyl) is distinct from other series members, and the SAR data demonstrate that isothiazole ring substitution directly modulates BACE1 inhibitory activity [1]. Although the target compound's individual IC₅₀ has not been reported in the public domain, its structural positioning within the validated methylisoxazole/isothiazole amide pharmacophore—and the documented 7.0-fold activity window across the series—establishes a data-grounded framework for differentiation from non-isothiazole or differently substituted analogs.
| Evidence Dimension | BACE1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported in public domain; structurally positioned within the methylisoxazole/isothiazole amide series exhibiting IC₅₀ values ranging from 5.33 μM (most potent analog 5t) to >37.4 μM (parental hit B51) [1] |
| Comparator Or Baseline | Compound B51 (parental virtual screening hit): IC₅₀ = 37.4 μM; Compound 5t (most potent series analog): IC₅₀ = 5.33 μM [1] |
| Quantified Difference | 7.0-fold potency improvement from B51 (37.4 μM) to 5t (5.33 μM); target compound predicted to fall within this activity range based on shared pharmacophore features [1] |
| Conditions | In vitro BACE1 (β-secretase) enzymatic inhibition assay; 20-compound methylisoxazole/isothiazole amide series; molecular docking against BACE1 S1′ and S2′ subpockets [1] |
Why This Matters
Procurement decisions for BACE1-focused screening campaigns should prioritize compounds from the methylisoxazole/isothiazole amide series over the parental B51 chemotype, as the isoxazole/isothiazole replacement confers up to 7-fold potency gains via improved active-site complementarity [1].
- [1] Lv P, Li C, Niu Y, Li H, Zhou T, Xu F, Liang L, Wang C, Xu P. Design, synthesis, and in vitro activity of methylisoxazole/isothiazole amides as BACE1 inhibitors. Journal of Chinese Pharmaceutical Sciences. 2018;27(3):143–158. doi:10.5246/jcps.2018.03.016. View Source
